molecular formula C14H11NO5S B2743297 [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl thiophene-2-carboxylate CAS No. 380179-93-1

[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl thiophene-2-carboxylate

Cat. No.: B2743297
CAS No.: 380179-93-1
M. Wt: 305.3
InChI Key: YAORDTDAWAVAPE-UHFFFAOYSA-N
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Description

[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl thiophene-2-carboxylate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes a benzodioxole ring, a thiophene ring, and a carbamoyl group, making it a subject of interest in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl thiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the benzodioxole and thiophene intermediates. These intermediates are then coupled through a series of reactions, including esterification and carbamoylation, under controlled conditions to yield the final product. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the benzodioxole or thiophene rings.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction involves the replacement of one functional group with another, which can be used to create derivatives of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl thiophene-2-carboxylate has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxole and thiophene derivatives, such as:

  • [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl thiophene-2-carboxamide
  • [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl thiophene-2-carboxylic acid

Uniqueness

What sets [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl thiophene-2-carboxylate apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5S/c16-13(7-18-14(17)12-2-1-5-21-12)15-9-3-4-10-11(6-9)20-8-19-10/h1-6H,7-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAORDTDAWAVAPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)COC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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